Cas no 497246-99-8 (1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine structure
497246-99-8 structure
商品名:1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
CAS番号:497246-99-8
MF:C17H22N2O2
メガワット:286.36878
CID:1086503
PubChem ID:3157340

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
    • 1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine(SALTDATA: HCl)
    • HMS1373D18
    • 497246-99-8
    • ChemDiv2_001492
    • AKOS000663963
    • SMR000524231
    • CHEMBRDG-BB 7095595
    • DTXSID60390111
    • [1-(3,4-dimethoxyphenyl)propyl][(pyridin-3-yl)methyl]amine
    • [1-(3,4-Dimethoxy-phenyl)-propyl]-pyridin-3-ylmethyl-amine
    • STK002675
    • DB-210990
    • AKOS017268863
    • Z56849405
    • Cambridge id 7095595
    • MLS001204280
    • CHEMBL2142188
    • HMS2824B07
    • インチ: InChI=1S/C17H22N2O2/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3/h5-11,15,19H,4,12H2,1-3H3
    • InChIKey: XWJUDDGELKXYNO-FIBGUPNXSA-NCopyCopied
    • ほほえんだ: CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2

計算された属性

  • せいみつぶんしりょう: 286.16800
  • どういたいしつりょう: 286.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.073
  • ふってん: 413.3°C at 760 mmHg
  • フラッシュポイント: 138.7±23.7 °C
  • 屈折率: 1.547
  • PSA: 43.38000
  • LogP: 3.73060

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine セキュリティ情報

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B432948-50mg
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
497246-99-8
50mg
$ 50.00 2022-06-07
TRC
B432948-100mg
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
497246-99-8
100mg
$ 65.00 2022-06-07
TRC
B432948-500mg
1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine
497246-99-8
500mg
$ 80.00 2022-06-07

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine 関連文献

1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amineに関する追加情報

Comprehensive Overview of 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS No. 497246-99-8)

The compound 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine (CAS No. 497246-99-8) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and pharmacology. With its distinct combination of a dimethoxyphenyl moiety and a pyridinylmethyl group, this compound exhibits potential applications in various research domains. Its molecular formula, C17H22N2O2, and molecular weight of 286.37 g/mol make it a subject of study for its physicochemical properties and biological activity.

In recent years, the scientific community has shown growing interest in 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine due to its potential role in modulating neurotransmitter systems. Researchers have explored its interactions with receptors such as serotonin and dopamine, which are critical in understanding neurological pathways. The compound's dimethoxy and pyridine functionalities contribute to its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.

The synthesis of CAS No. 497246-99-8 involves multi-step organic reactions, often starting with the condensation of 3,4-dimethoxyphenylacetone with 3-aminomethylpyridine. This process highlights the importance of precise reaction conditions to achieve high yields and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound, ensuring its suitability for research applications.

One of the most frequently searched questions about 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine revolves around its potential therapeutic uses. While preclinical studies suggest its relevance in mood regulation and cognitive enhancement, further clinical validation is required. The compound's propan-1-amine backbone is structurally analogous to several known bioactive molecules, which fuels speculation about its pharmacological profile.

From a commercial perspective, CAS No. 497246-99-8 is primarily available through specialized chemical suppliers catering to research institutions and pharmaceutical developers. Its pricing and availability often depend on the scale of procurement, with larger quantities being more cost-effective. Researchers are advised to verify the compound's purity and stability before use, as these factors can significantly impact experimental outcomes.

Environmental and safety considerations for 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine are also a topic of interest. While the compound is not classified as hazardous under standard regulations, proper handling protocols should be followed to minimize risks. Material Safety Data Sheets (MSDS) provide detailed guidelines on storage, disposal, and personal protective equipment (PPE) recommendations.

In the context of drug discovery, 1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine serves as a valuable scaffold for designing novel analogs. Its modular structure allows for modifications at the dimethoxyphenyl or pyridinylmethyl positions, enabling researchers to fine-tune its biological activity. This adaptability makes it a promising candidate for structure-activity relationship (SAR) studies.

The future of CAS No. 497246-99-8 in scientific research appears promising, with ongoing investigations into its mechanism of action and potential applications. As the demand for innovative compounds grows, this molecule is likely to remain a focal point for both academic and industrial research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential.

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